molecular formula C4H11ClN2O B14114293 (1Z)-N''-Hydroxybutanimidamide HCl

(1Z)-N''-Hydroxybutanimidamide HCl

Cat. No.: B14114293
M. Wt: 138.59 g/mol
InChI Key: HQLFHKFCHMEABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-Hydroxybutyrimidamide hydrochloride: is a chemical compound with the molecular formula C4H11ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reference standard in pharmaceutical testing due to its high purity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxybutyrimidamide hydrochloride typically involves the reaction of butyrimidamide with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of N’-Hydroxybutyrimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and advanced equipment to maintain consistency and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: N’-Hydroxybutyrimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N’-Hydroxybutyrimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N’-Hydroxybutyrimidamide hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s hydroxylamine group plays a crucial role in its inhibitory activity by forming stable complexes with metal ions in the active sites of enzymes .

Comparison with Similar Compounds

  • N-Hydroxybutyrimidamide
  • Hydroxylamine hydrochloride
  • Butyrimidamide

Comparison: N’-Hydroxybutyrimidamide hydrochloride is unique due to its specific inhibitory activity and stability. Compared to N-Hydroxybutyrimidamide, it has enhanced solubility and stability due to the presence of the hydrochloride group. Hydroxylamine hydrochloride, while similar in structure, lacks the specificity and stability of N’-Hydroxybutyrimidamide hydrochloride. Butyrimidamide, on the other hand, does not possess the hydroxylamine group, making it less effective as an enzyme inhibitor .

Properties

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

IUPAC Name

N'-hydroxybutanimidamide;hydrochloride

InChI

InChI=1S/C4H10N2O.ClH/c1-2-3-4(5)6-7;/h7H,2-3H2,1H3,(H2,5,6);1H

InChI Key

HQLFHKFCHMEABO-UHFFFAOYSA-N

Isomeric SMILES

CCC/C(=N\O)/N.Cl

Canonical SMILES

CCCC(=NO)N.Cl

Origin of Product

United States

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